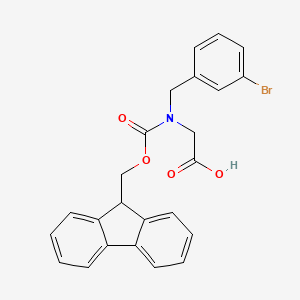

N-Fmoc-3-bromobenzyl-glycine

Description

N-Fmoc-3-bromobenzyl-glycine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 3-bromobenzyl side chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce bromine-functionalized residues into peptide backbones . The bromine atom at the meta position of the benzyl group serves as a reactive handle for post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions, enabling the incorporation of diverse functional groups into peptides or peptidomimetics. Its molecular formula is inferred as C₂₃H₁₈BrNO₄, with a calculated molecular weight of approximately 452.3 g/mol (based on structural analogs like N-Fmoc-4-bromophenylalanine (BP 2152, )).

Properties

IUPAC Name |

2-[(3-bromophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUQNBSWXBNWJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Fmoc-3-bromobenzyl-glycine typically involves the protection of the amino group of glycine with the Fmoc group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The bromobenzyl group is introduced by reacting the protected glycine with 3-bromobenzyl bromide under suitable conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-Fmoc-3-bromobenzyl-glycine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in N,N-dimethylformamide (DMF), revealing the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common reagents used in these reactions include piperidine, DMF, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Peptide Synthesis:

N-Fmoc-3-bromobenzyl-glycine is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group provides stability during synthesis, allowing for the sequential addition of amino acids to form peptides. The bromobenzyl moiety enhances steric hindrance, which can be beneficial in modulating peptide conformation and activity .

Table 1: Comparison of Amino Acid Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Applications |

|---|---|---|---|

| Fmoc | High | Piperidine/DMF | SPPS |

| Boc | Moderate | TFA | Solution-phase synthesis |

| Z | Low | Acidic conditions | Limited use |

Biological Applications

Enzyme-Substrate Interaction Studies:

this compound has been employed to study enzyme-substrate interactions due to its unique side chain properties. The bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of substrates for enzymes such as proteases and kinases .

Case Study: Peptide Inhibitors

In a study on peptide inhibitors targeting specific proteases, this compound was incorporated into peptides designed to inhibit enzymatic activity. The incorporation of this amino acid resulted in increased binding affinity compared to peptides lacking the bromobenzyl group, demonstrating its utility in drug design .

Medicinal Chemistry

Drug Development:

The compound has been investigated for its potential in developing new therapeutics, particularly for diseases where peptide-based drugs are beneficial. Its structural features allow for modifications that can enhance bioactivity and reduce side effects .

Table 2: Summary of Therapeutic Applications

| Application Area | Example Compounds | Mechanism of Action |

|---|---|---|

| Cancer Therapy | Peptide conjugates | Targeted delivery to cancer cells |

| Antiviral Agents | Modified peptides | Inhibition of viral entry or replication |

| Antimicrobial Agents | Antimicrobial peptides | Disruption of bacterial cell membranes |

Mechanism of Action

The mechanism of action of N-Fmoc-3-bromobenzyl-glycine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide or protein . The bromobenzyl group can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key parameters of N-Fmoc-3-bromobenzyl-glycine and its closest analogs, focusing on substituent effects, molecular properties, and applications:

Research and Industrial Relevance

- This compound is pivotal in synthesizing bromine-tagged peptides for bioconjugation with fluorescent dyes or therapeutic payloads. Its utility in generating antibody-drug conjugates (ADCs) is under exploration .

- Fluorinated analogs dominate in CNS drug development due to fluorine’s ability to enhance blood-brain barrier penetration .

- Trimethoxy and methoxy derivatives are increasingly used in peptide-based cancer therapeutics, where solubility and target specificity are paramount .

Biological Activity

N-Fmoc-3-bromobenzyl-glycine is a synthetic amino acid derivative widely utilized in peptide synthesis. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which shields the amino group during chemical reactions, thus facilitating the formation of peptides. The compound has a molecular formula of CHBrNO and a molecular weight of 466.32 g/mol.

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality, allowing for selective coupling with other amino acids or peptides. Upon deprotection using bases like piperidine, the free amino group can participate in forming peptide bonds, enabling the construction of various biologically active peptides.

Applications in Research

This compound is particularly significant in the development of peptides that target specific biological pathways. Its unique bromobenzyl side chain allows for additional chemical modifications that can enhance the biological properties of the resulting peptides. For instance, it has been used in synthesizing antimicrobial peptides and other bioactive compounds .

Comparative Analysis with Similar Compounds

The biological activity and utility of this compound can be compared to other Fmoc-protected amino acids such as N-Fmoc-glycine and N-Fmoc-phenylalanine. Each of these compounds serves as a building block in peptide synthesis but differs in their side chains, impacting their reactivity and applications:

| Compound | Unique Feature | Applications |

|---|---|---|

| This compound | Bromobenzyl side chain | Antimicrobial peptides, complex peptides |

| N-Fmoc-glycine | Simple glycine structure | General peptide synthesis |

| N-Fmoc-phenylalanine | Aromatic side chain | Neuroactive peptides |

Synthesis and Evaluation of Antimicrobial Peptides

Recent studies have focused on incorporating this compound into antimicrobial peptides. For example, researchers synthesized a series of peptides containing this amino acid to evaluate their efficacy against Gram-positive bacteria. The results indicated that modifications to the bromobenzyl group significantly influenced antimicrobial activity, demonstrating the compound's potential in developing new therapeutic agents .

Peptide Design for Targeted Therapy

Another study explored the use of this compound in designing peptides that target specific receptors involved in pain signaling pathways. By modifying the peptide structure with this amino acid, researchers were able to enhance binding affinity and selectivity for opioid receptors, leading to promising results in pain management without significant side effects associated with traditional opioids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.